molecular formula C6H12FN B1653317 2-(1-Fluorocyclobutyl)ethan-1-amine CAS No. 1803593-31-8

2-(1-Fluorocyclobutyl)ethan-1-amine

Cat. No.: B1653317
CAS No.: 1803593-31-8
M. Wt: 117.16
InChI Key: YUVWQHNQZSLKNU-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclobutyl)ethan-1-amine is a fluorinated organic compound characterized by a cyclobutyl ring substituted with a fluorine atom and an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorocyclobutyl)ethan-1-amine typically involves the fluorination of cyclobutyl derivatives followed by amination reactions. One common synthetic route is the nucleophilic substitution of a suitable precursor with an amine group.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Fluorocyclobutyl)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(1-Fluorocyclobutyl)ethan-1-amine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-Fluorocyclobutyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity, leading to unique biological activities.

Comparison with Similar Compounds

2-(1-Fluorocyclobutyl)ethan-1-amine is unique due to its fluorinated cyclobutyl ring, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 2-(1-Fluorocyclobutyl)ethanol

  • 2-(1-Fluorocyclopropyl)ethan-1-amine

  • 2-(1-Fluorocyclopentyl)ethan-1-amine

These compounds share structural similarities but differ in their ring size and functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(1-fluorocyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-6(4-5-8)2-1-3-6/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWQHNQZSLKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302519
Record name Cyclobutaneethanamine, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-31-8
Record name Cyclobutaneethanamine, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803593-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneethanamine, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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